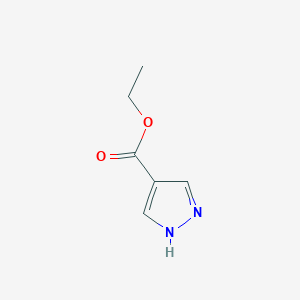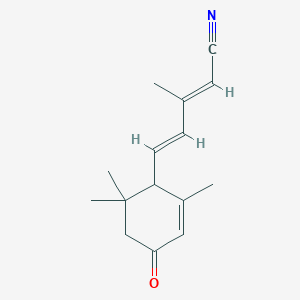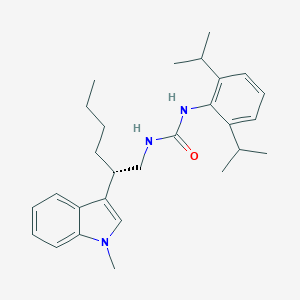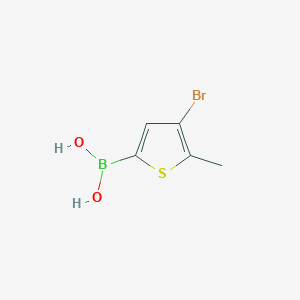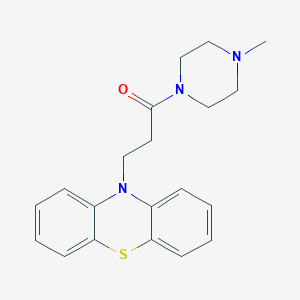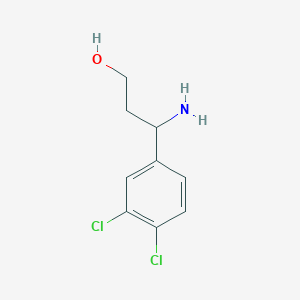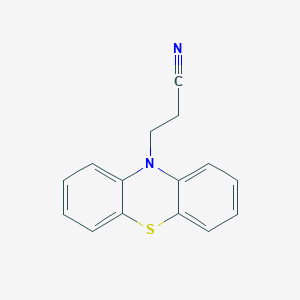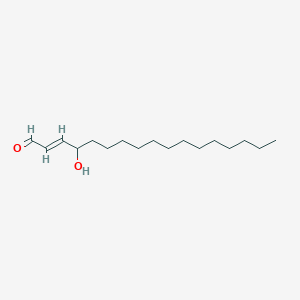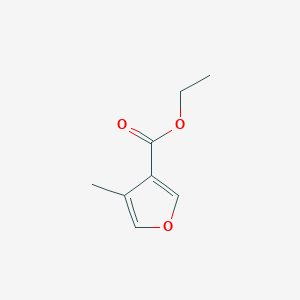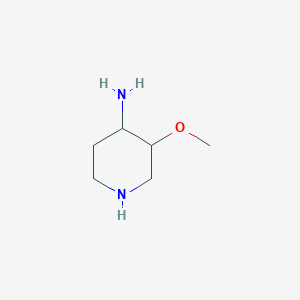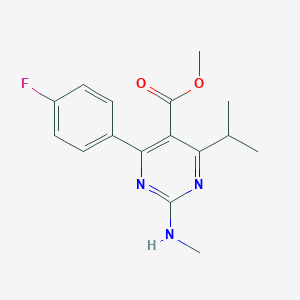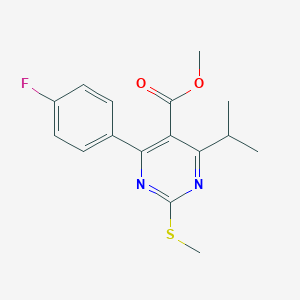![molecular formula C20H25NO4 B133845 (1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline CAS No. 4747-98-2](/img/structure/B133845.png)
(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline
説明
The compound is a type of isoquinoline, which is a heterocyclic aromatic organic compound. It has a two-ring structure with a benzene ring fused to a pyridine ring. This compound is substituted with methoxy groups and a dimethoxyphenyl group, which may affect its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be complex due to the presence of multiple rings and functional groups. The isoquinoline core provides a rigid, planar structure, while the various substituents may influence the overall shape and electronic distribution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxy groups and the electron-withdrawing dimethoxyphenyl group. These groups could direct and influence electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple methoxy groups could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Derivative Formation
Synthesis of Novel Derivatives : (1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline is used in synthesizing novel derivatives with substituents in positions 1, 2, 6, and 7, offering a base for creating diverse chemical compounds with potential applications across different fields of research (Aghekyan et al., 2009).
Formation of Isoquinoline Derivatives : This compound is pivotal in the synthesis of various isoquinoline derivatives, like dibenzo[a,-g]quinolizines, isoindolo[1,2-a]isoquinolines, and 1-(3,4-dimethoxyphenyl)-1-[(6,7-dimethoxy-1, 2,3,4-tetrahydro-2-isoquinolinyl)methyl]cyclopentane, through processes such as condensation with formalin, which are essential in medicinal chemistry and materials science (Markaryan et al., 1973).
Electrochemical Oxidation : Research has explored the electrochemical oxidation of this compound, providing insights into its reactive properties and potential applications in creating new molecules or materials with specific electrical properties (Carmody et al., 1980).
Structural and Conformational Studies
Conformational Analysis : The compound has been a subject of conformational analysis in derivatives like optically active diaryl tetrahydroisoquinoline derivatives. Understanding its conformation and stereochemistry is crucial in applications like catalyst design and synthesis of specific enantiomers (Naicker et al., 2011).
Crystal Structure Analysis : X-ray crystallography studies have been conducted on derivatives to understand the structural aspects, such as the conformation of the six-membered hetero ring, which is vital for designing molecules with desired physical and chemical properties (Argay et al., 1995).
Synthesis and Binding Studies : Synthesis and radioligand binding studies of derivatives have been conducted to evaluate their binding affinity, providing a pathway for designing receptor-specific drugs or probes for biomedical research (Graulich et al., 2006).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQTVWJNHKSCC-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348641 | |
| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline | |
CAS RN |
4747-98-2 | |
| Record name | (-)-Tetrahydropapaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



